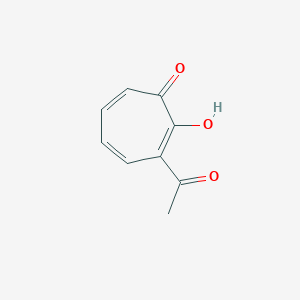

![molecular formula C19H22N2O2S2 B276159 Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate](/img/structure/B276159.png)

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate, also known as EPTC, is a selective herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and wheat. EPTC belongs to the thiocarbamate family of herbicides and is known for its effectiveness in controlling grassy and broadleaf weeds.

Mechanism of Action

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. This inhibition leads to the accumulation of toxic levels of acetolactate, which ultimately leads to the death of the plant.

Biochemical and Physiological Effects:

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate has been shown to have a low toxicity to mammals, making it a safe herbicide to use in agriculture. However, research has shown that Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate can have adverse effects on non-target organisms such as earthworms and aquatic organisms. Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate can also persist in the soil for long periods, which can lead to soil contamination.

Advantages and Limitations for Lab Experiments

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate is a widely used herbicide in agriculture, and its effectiveness in controlling weeds has been well established. However, Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate can have adverse effects on non-target organisms, which can limit its use in certain environments. Additionally, Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate can persist in the soil for long periods, which can limit its use in areas where soil contamination is a concern.

Future Directions

Future research on Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate should focus on developing new formulations that are more environmentally friendly and have a lower impact on non-target organisms. Additionally, research should focus on developing new herbicides that work through alternative mechanisms to ALS inhibition, which can help to reduce the development of herbicide-resistant weeds. Finally, research should focus on developing new strategies for weed control that rely less on herbicides and more on integrated pest management practices.

Conclusion:

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate is a selective herbicide that is widely used in agriculture to control weeds in crops such as corn, soybeans, and wheat. Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in plants. While Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate is effective in controlling weeds, it can have adverse effects on non-target organisms and can persist in the soil for long periods. Future research should focus on developing new formulations and strategies for weed control that are more environmentally friendly and have a lower impact on non-target organisms.

Synthesis Methods

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate can be synthesized by reacting 4-methylthiophenol with ethyl 2-chloro-5-(4-methylphenyl)-3-oxo-2,3-dihydrothiophene-3-carboxylate in the presence of sodium methoxide. The resulting intermediate is then treated with pyrrolidine-1-carbothioamide to obtain Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate has been extensively studied for its herbicidal properties and its effect on the environment. Research has shown that Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate is effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Ethyl 5-(4-methylphenyl)-3-[(1-pyrrolidinylcarbothioyl)amino]-2-thiophenecarboxylate has also been shown to have a low toxicity to mammals, making it a safe herbicide to use in agriculture.

properties

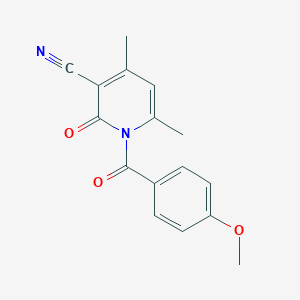

Molecular Formula |

C19H22N2O2S2 |

|---|---|

Molecular Weight |

374.5 g/mol |

IUPAC Name |

ethyl 5-(4-methylphenyl)-3-(pyrrolidine-1-carbothioylamino)thiophene-2-carboxylate |

InChI |

InChI=1S/C19H22N2O2S2/c1-3-23-18(22)17-15(20-19(24)21-10-4-5-11-21)12-16(25-17)14-8-6-13(2)7-9-14/h6-9,12H,3-5,10-11H2,1-2H3,(H,20,24) |

InChI Key |

NJXGWFBLELYENP-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)NC(=S)N3CCCC3 |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)C)NC(=S)N3CCCC3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-(2-pyrazinyl)vinyl]phenyl ether](/img/structure/B276076.png)

![N-(4-amino-2-methyl-6-quinolinyl)-N-{2-[(4-amino-2-methyl-6-quinolinyl)amino]-6-methyl-4-pyrimidinyl}amine](/img/structure/B276078.png)

![2-(2-Thienyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B276100.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide](/img/structure/B276101.png)

![2-[2-(4-fluorophenyl)-2-oxoethyl]-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276102.png)

![2-(3-oxo-3,4-dihydro-2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-2-yl)acetamide](/img/structure/B276103.png)

![2H-[1,2,4]triazino[3,4-b][1,3]benzothiazol-3(4H)-one](/img/structure/B276104.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1-pyrrolidinyl)acetamide](/img/structure/B276107.png)